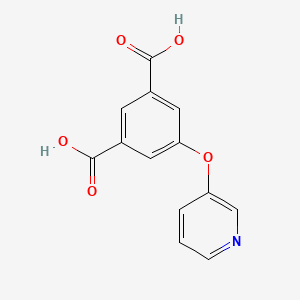
5-(Pyridin-3-yloxy)isophthalic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Pyridin-3-yloxy)isophthalic acid is an organic compound with the molecular formula C13H9NO5.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyridin-3-yloxy)isophthalic acid typically involves the reaction of isophthalic acid with 3-hydroxypyridine under specific conditions. One common method involves the use of a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine (TEA). The reaction is carried out at elevated temperatures, often around 100-120°C, for several hours to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Pyridin-3-yloxy)isophthalic acid can undergo various chemical reactions, including:
Coordination Reactions: It forms coordination complexes with metal ions, which are useful in the synthesis of MOFs and coordination polymers.
Substitution Reactions: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Coordination Reactions: Common reagents include metal salts such as Mn(CH3COO)2, Zn(NO3)2, and Pb(NO3)2.
Substitution Reactions: Reagents such as halogens, alkylating agents, and nucleophiles can be used under various conditions, depending on the desired substitution.
Major Products
The major products of these reactions include various metal-organic frameworks and coordination polymers, which have unique structural and functional properties .
Wissenschaftliche Forschungsanwendungen
5-(Pyridin-3-yloxy)isophthalic acid has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism by which 5-(Pyridin-3-yloxy)isophthalic acid exerts its effects is primarily through its ability to form stable coordination complexes with metal ions. These complexes can interact with various molecular targets and pathways, depending on the metal ion and the specific application. For example, in catalysis, the metal center can facilitate chemical reactions, while in biological applications, the complex can interact with biomolecules to produce a desired effect .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(Pyridin-3-yl)isophthalic acid: Similar in structure but lacks the oxygen atom connecting the pyridine ring to the isophthalic acid moiety.
5-(Pyridin-4-yloxy)isophthalic acid: Similar structure but with the pyridine ring attached at the 4-position instead of the 3-position.
Uniqueness
5-(Pyridin-3-yloxy)isophthalic acid is unique due to its bifunctional nature, allowing it to form diverse coordination complexes with various metal ions. This versatility makes it particularly valuable in the synthesis of MOFs and coordination polymers with unique structural and functional properties .
Eigenschaften
Molekularformel |
C13H9NO5 |
|---|---|
Molekulargewicht |
259.21 g/mol |
IUPAC-Name |
5-pyridin-3-yloxybenzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C13H9NO5/c15-12(16)8-4-9(13(17)18)6-11(5-8)19-10-2-1-3-14-7-10/h1-7H,(H,15,16)(H,17,18) |
InChI-Schlüssel |
BEGVVVLURBAYNN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)OC2=CC(=CC(=C2)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


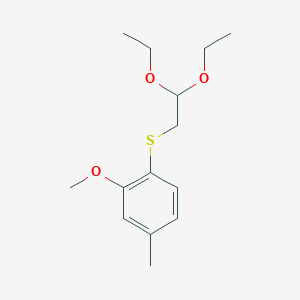
![5-[2-(1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-4-oxo-2-thioxo-3-thiazolidineacetic acid](/img/structure/B12505306.png)
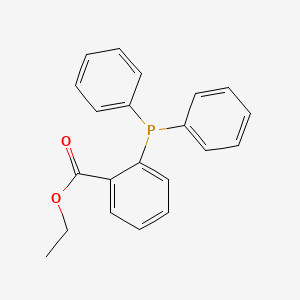
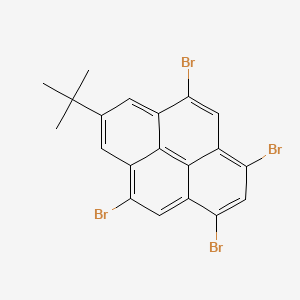

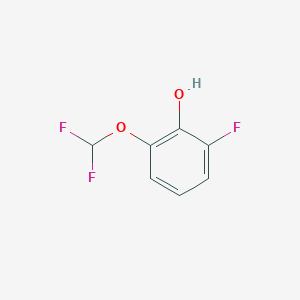
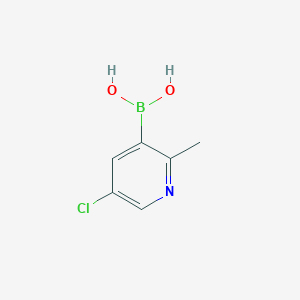
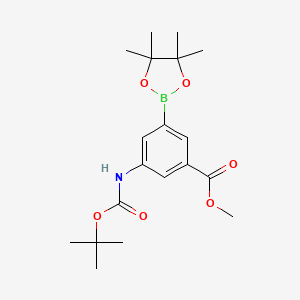
![8-bromo-1-(2-methoxypropyl)-3H-imidazo[4,5-c]quinolin-2-one](/img/structure/B12505339.png)
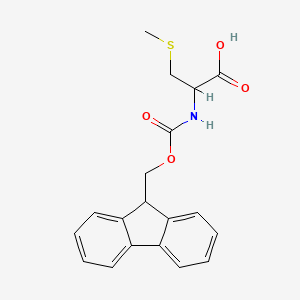
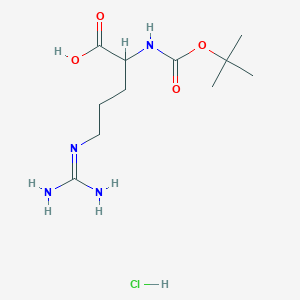
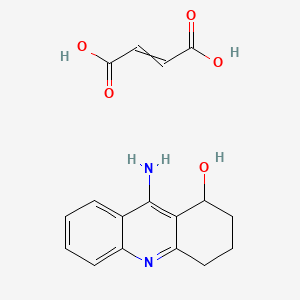
![Methyl 2-[4-(3-hydroxypropyl)phenyl]acetate](/img/structure/B12505362.png)
![2-[2-(3-fluorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B12505365.png)
